molecular formula C15H13N3O3S B2546735 N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-05-2

N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2546735
CAS No.: 896339-05-2
M. Wt: 315.35
InChI Key: VEJGHINCEVYTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 2, a 4-methoxyphenyl carboxamide moiety at position 6, and a keto group at position 3. This scaffold is part of a broader class of thiazolo[3,2-a]pyrimidines known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s synthesis typically involves multi-step reactions, such as hydrazinolysis of ester intermediates (e.g., compound 3 in ) followed by cyclization with reagents like phenylisothiocyanate or ethyl chloroacetate . Structural confirmation relies on spectral techniques (IR, NMR, MS) and elemental analysis .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-18-14(20)12(7-16-15(18)22-9)13(19)17-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJGHINCEVYTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction mixture is then cooled, and the solid product is filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazolopyrimidine core.

    Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidine compounds .

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and biological profiles.

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Activities Reference IDs
N-(4-Methoxyphenyl)-7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Methyl at position 7 (vs. position 2) Similar synthesis pathway; potential variations in steric effects and bioactivity
N-(4-Ethoxyphenyl)-2-imino-1-(2-methoxyethyl)-5-oxo-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide Ethoxy group, imino substituent, extended dipyrido framework Enhanced solubility due to ethoxy group; possible kinase inhibition
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Phenethyl chain instead of phenyl at carboxamide Improved membrane permeability; tested as an industrial intermediate
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydro pyrimidine core; 2-methoxyphenyl and methylphenyl groups Reduced planarity; altered hydrogen-bonding capacity
Ethyl-3,7-biphenyl-5-[4-methoxyphenyl]-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester at position 6; dihydro backbone Lower bioactivity compared to carboxamides; used as a precursor in synthesis

Key Findings from Comparative Analysis

In contrast, the 7-methyl analog () may allow better planar stacking with aromatic residues . The 4-methoxyphenyl group enhances solubility compared to unsubstituted phenyl analogs, as seen in and , where ethoxy/phenethyl groups further improve bioavailability .

Functional Group Impact :

  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) exhibit higher bioactivity than esters () due to hydrogen-bonding capability with biological targets .
  • Dihydro vs. Fully Aromatic Backbone : Dihydro derivatives () show reduced conjugation, leading to lower stability and activity compared to the fully aromatic target compound .

Biological Activity Trends: Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., keto at position 5) demonstrate enhanced antimicrobial activity, as noted in .

Synthetic Challenges :

  • Introducing bulky substituents (e.g., diphenyl groups in ) lowers yields (~40%) due to steric clashes during cyclization .
  • Hydrazide intermediates (e.g., compound 3 in ) are critical for constructing fused systems but require precise stoichiometry to avoid byproducts .

Biological Activity

N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused to a pyrimidine ring, with a methoxyphenyl group and a carboxamide functionality. Its molecular formula is C18H15N5O3S2C_{18}H_{15}N_{5}O_{3}S_{2} with a molecular weight of 413.5 g/mol. The structure can be represented as follows:

SMILES COc1ccc Cc2nnc NC O c3cnc4sc C cn4c3 O s2 cc1\text{SMILES COc1ccc Cc2nnc NC O c3cnc4sc C cn4c3 O s2 cc1}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, the presence of the methoxy group in similar compounds has been associated with enhanced antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and phenyl rings can significantly influence antimicrobial efficacy .

Anticancer Properties

Several studies have reported on the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. One study highlighted that certain thiazole-integrated compounds exhibited potent cytotoxic effects against human liver carcinoma cell lines (HepG-2) . The mechanism behind this activity often involves interference with tubulin polymerization, leading to cell cycle arrest .

Case Studies and Research Findings

  • Antitumor Activity : A study focused on the synthesis of thiazole-containing compounds found that specific substitutions at the 5-position of the thiazole ring significantly enhanced anticancer activity. Compounds with a methoxyphenyl group demonstrated improved efficacy against various cancer cell lines .
  • Anticonvulsant Activity : Some derivatives of thiazole have been tested for anticonvulsant properties, showing promising results in animal models. The presence of specific substituents was crucial for enhancing this activity .
  • SAR Studies : A comprehensive SAR study indicated that the presence of electronegative groups on the phenyl ring contributes to increased biological activity, particularly in anticancer applications .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerCytotoxic effects on HepG-2 cells
AnticonvulsantSignificant activity in animal models

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorSolvent SystemReaction TimeYieldCrystallization SolventSource
5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidineAcetic acid/anhydride8–10 h78%Ethyl acetate/ethanol

Basic: What crystallographic parameters and intermolecular interactions define its solid-state structure?

Methodological Answer:
The compound crystallizes in a triclinic system (space group P1) with unit cell parameters:

  • a , b , c : Varies by substituents (e.g., ~8–10 Å for similar analogs) .
  • Packing interactions: C–H···O hydrogen bonds form bifurcated chains along the c-axis, stabilizing the lattice .

Q. Table 2: Key Crystallographic Data

ParameterValue (Example)Source
Space GroupP1
Dihedral Angle (Thiazolo-pyrimidine vs. aryl ring)80.94°
Hydrogen Bond (C–H···O)2.50–2.70 Å

Advanced: How is conformational analysis of the fused thiazolo-pyrimidine ring system performed, and what puckering parameters are relevant?

Methodological Answer:
The fused ring system adopts a flattened boat conformation , quantified using Cremer-Pople puckering coordinates . For example:

  • The pyrimidine ring (N2/C9/N1/C6/C7) exhibits a puckering amplitude (q) of ~0.224 Å, with C5 deviating from the mean plane .
  • Graphical analysis (e.g., SHELX or Mercury) visualizes deviations and torsional angles, critical for understanding steric effects on reactivity .

Advanced: How can discrepancies in reported synthetic yields or crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Reaction conditions: Varying solvent ratios (e.g., acetic acid vs. DMF) alter reaction kinetics .
  • Crystallization solvents: Ethyl acetate vs. ethanol affects crystal quality and SCXRD resolution .
  • Refinement protocols: Use of SHELXL for high-resolution data reduces R-factor inconsistencies (e.g., R = 0.058 vs. 0.178 for wR) .

Q. Table 3: Yield Comparison Across Methods

MethodSolventCatalystYieldSource
AAcetic acid/anhydrideNaOAc78%
BDMFNone65%

Advanced: What strategies are used to analyze and predict intermolecular interactions for crystal engineering?

Methodological Answer:

  • Hydrogen-bonding networks: Graph-set analysis identifies motifs (e.g., C(6) chains) and directional preferences .
  • SHELXD/SHELXE pipelines: Enable rapid phasing of high-throughput crystallographic data .
  • Computational tools: Density Functional Theory (DFT) calculates interaction energies, validated against SCXRD data .

Advanced: How do substituents on the aryl ring influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., 4-methoxy): Stabilize the carboxamide moiety via resonance, reducing electrophilicity at C6 .
  • X-ray charge density maps: Reveal electron redistribution in the thiazolo-pyrimidine core, correlating with substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.